Shield-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

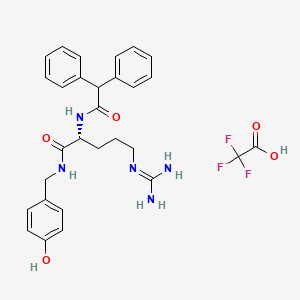

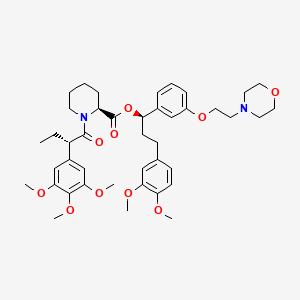

Shield-1: est un ligand de petite molécule qui joue un rôle crucial dans la stabilisation des protéines. Plus précisément, il stabilise les protéines marquées avec un domaine de déstabilisation (DD) dérivé du FKBP12 muté. Ce domaine est basé sur une version modifiée de la protéine FKBP. This compound empêche la dégradation protéasomique des protéines marquées par le DD, ce qui conduit à leur accumulation rapide dans les cellules .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La voie de synthèse exacte de Shield-1 n'est pas largement documentée. il est généralement synthétisé par des méthodes de chimie organique. Les chercheurs ont développé diverses stratégies de synthèse pour obtenir ce composé, mais les protocoles détaillés sont souvent propriétaires ou non publiés.

Méthodes de production industrielle : this compound est principalement utilisé dans des contextes de recherche et sa production à l'échelle industrielle est limitée. En conséquence, il n'existe pas de méthode de production à grande échelle standardisée pour ce ligand.

Analyse Des Réactions Chimiques

Types de réactions : Shield-1 lui-même ne subit pas de réactions chimiques significatives. Sa fonction principale réside dans la stabilisation des protéines en se liant au domaine FKBP muté (mtFKBP). il ne participe pas aux réactions organiques typiques.

Réactifs et conditions courants : Étant donné que this compound n'est pas directement impliqué dans les transformations chimiques, il n'interagit pas avec des réactifs ou des conditions spécifiques. Son activité est principalement liée à la stabilisation des protéines.

Principaux produits : Le principal « produit » de this compound est la protéine de fusion stabilisée contenant le domaine DD. Cette protéine s'accumule rapidement après le traitement par this compound.

4. Applications de la recherche scientifique

This compound trouve des applications dans divers domaines scientifiques :

Biologie cellulaire et études protéiques : Les chercheurs utilisent this compound pour contrôler les niveaux de protéines dans les cellules cultivées. Il permet un réglage précis et réversible de la présence ou de l'absence de protéines.

Études in vivo : this compound peut être utilisé dans des modèles animaux pour étudier la fonction des protéines dans les organismes vivants.

Systèmes ProteoTuner : This compound est un composant clé des systèmes ProteoTuner, permettant l'expression conditionnelle de protéines fusionnées à mtFKBP.

5. Mécanisme d'action

This compound se lie spécifiquement au domaine mtFKBP, empêchant la dégradation protéasomique. Cette stabilisation se produit post-traductionnellement, permettant une accumulation rapide de la protéine de fusion. Les cibles moléculaires et les voies exactes impliquées dans l'action de this compound restent un domaine de recherche actif.

Applications De Recherche Scientifique

Shield-1 finds applications in various scientific fields:

Cell Biology and Protein Studies: Researchers use this compound to control protein levels in cultured cells. It allows reversible and precise tuning of protein presence or absence.

In Vivo Studies: this compound can be used in animal models to study protein function in living organisms.

ProteoTuner Systems: This compound is a key component of ProteoTuner systems, enabling conditional expression of mtFKBP-fused proteins.

Mécanisme D'action

Shield-1 binds specifically to the mtFKBP domain, preventing proteasomal degradation. This stabilization occurs post-translationally, allowing rapid accumulation of the fusion protein. The exact molecular targets and pathways involved in this compound’s action remain an active area of research.

Comparaison Avec Des Composés Similaires

Bien que Shield-1 soit unique dans sa capacité à stabiliser les protéines via le domaine DD, d'autres ligands existent pour le contrôle des protéines. Des exemples notables incluent les systèmes à base de rapamycine et les ligands ciblant les protéines FKBP .

Propriétés

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFHJNAPXOMSRX-PUPDPRJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)